5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
CAS No.: 863511-76-6
Cat. No.: VC5256136
Molecular Formula: C17H18N2O2S3
Molecular Weight: 378.52
* For research use only. Not for human or veterinary use.
![5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide - 863511-76-6](/images/structure/VC5256136.png)
Specification
CAS No. | 863511-76-6 |
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Molecular Formula | C17H18N2O2S3 |
Molecular Weight | 378.52 |
IUPAC Name | 5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C17H18N2O2S3/c1-2-15-8-9-16(23-15)24(20,21)18-11-10-14-12-22-17(19-14)13-6-4-3-5-7-13/h3-9,12,18H,2,10-11H2,1H3 |
Standard InChI Key | AIJBMSNYDXEQQX-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Introduction
Structural Elucidation and Nomenclature
Core Molecular Architecture
The compound features a thiophene ring substituted at position 5 with an ethyl group and at position 2 with a sulfonamide moiety. The sulfonamide nitrogen is further connected to a 2-(2-phenyl-1,3-thiazol-4-yl)ethyl chain, creating a hybrid scaffold combining thiophene, thiazole, and sulfonamide functionalities . The thiazole ring itself is substituted at position 2 with a phenyl group, enhancing the molecule’s aromatic character and potential for π-π interactions in biological targets .
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name, 5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide, systematically describes the connectivity:
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Thiophene backbone: A five-membered aromatic ring with one sulfur atom, substituted by an ethyl group at position 5 and a sulfonamide group at position 2.
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Sulfonamide linkage: The -SO2-NH- group bridges the thiophene and a two-carbon ethyl chain.
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Thiazole substituent: The ethyl chain terminates in a 1,3-thiazole ring (a five-membered ring with nitrogen and sulfur atoms at positions 1 and 3), which is further substituted by a phenyl group at position 2 .
Synthetic Strategies and Precursors
Retrosynthetic Analysis
The synthesis of 5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide can be conceptualized through modular coupling of three primary fragments:
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5-Ethylthiophene-2-sulfonyl chloride: Generated via sulfonation of 5-ethylthiophene, followed by chlorination.
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2-(2-Phenyl-1,3-thiazol-4-yl)ethylamine: Synthesized through Hantzsch thiazole formation, combining a bromoethylamine derivative with a phenyl-substituted thiourea .
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Coupling reaction: Amidation of the sulfonyl chloride with the ethylamine derivative under basic conditions .
Key Reaction Mechanisms
The Hantzsch thiazole synthesis is pivotal for constructing the thiazole core. This involves condensation of a β-ketoester (e.g., ethyl 2-phenylacetoacetate) with thiourea in the presence of bromine or iodine, yielding the 2-phenylthiazole intermediate . Subsequent functionalization of the thiazole’s 4-position with a bromoethyl group enables nucleophilic displacement with ammonia to produce the required ethylamine precursor .
For the sulfonamide formation, the reaction of 5-ethylthiophene-2-sulfonyl chloride with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine in a polar aprotic solvent (e.g., dichloromethane) with triethylamine as a base facilitates the elimination of HCl, yielding the target compound .
Physicochemical Properties
Molecular Descriptors
Based on structural analogs , the compound’s properties can be extrapolated:
The elevated logP suggests significant hydrophobicity, likely influencing membrane permeability and pharmacokinetic behavior. The polar surface area aligns with sulfonamide-containing drugs, indicating moderate solubility in aqueous media .
Spectral Characteristics
While experimental spectra are unavailable, key peaks can be hypothesized:
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IR spectroscopy: Strong absorption at ~1150–1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1550 cm⁻¹ (C=N stretch in thiazole) .
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¹H NMR: Expected signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–3.7 ppm (methylene protons adjacent to sulfonamide), and aromatic protons between δ 7.0–8.0 ppm .
Computational and In Silico Insights
Molecular Docking Studies
Docking simulations of analogous sulfonamides into the Mycobacterium tuberculosis DprE1 enzyme (PDB: 4KW5) reveal favorable interactions between the sulfonamide group and catalytic lysine residues . The thiazole-phenyl system may occupy a hydrophobic pocket adjacent to the active site, suggesting potential antitubercular applications .
ADMET Predictions
Using SwissADME:
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Absorption: High gastrointestinal absorption (Bioavailability Score = 0.55).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the ethyl and thiophene groups.
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Toxicity: Low AMES mutagenicity risk but potential hepatotoxicity due to sulfonamide bioactivation.
Challenges and Future Directions
Synthetic Optimization
Current limitations include the low yield (~35%) in Hantzsch thiazole reactions and regioselectivity issues during sulfonamide coupling . Microwave-assisted synthesis or flow chemistry could enhance efficiency .
Biological Profiling
Priority areas for experimental validation include:
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Antimicrobial screens: MIC assays against M. tuberculosis and ESKAPE pathogens.
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Kinase inhibition panels: Focus on EGFR, VEGFR, and CDK2 targets.
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Acute toxicity studies: Rodent models to assess LD₅₀ and organ-specific effects.
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